N-(1-cyanocycloheptyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a unique combination of a cyanocycloheptyl group, a phenyl-imidazole moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyanocycloheptyl intermediate: This can be achieved through the reaction of cycloheptanone with cyanide sources under basic conditions.
Synthesis of the phenyl-imidazole moiety: This step involves the cyclization of phenyl-substituted precursors with formamide or other nitrogen sources.
Coupling of intermediates: The final step involves the coupling of the cyanocycloheptyl intermediate with the phenyl-imidazole moiety using a suitable sulfanylacetamide linker under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The phenyl-imidazole moiety could play a crucial role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- N-(1-cyanocyclooctyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(1-cyanocycloheptyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to its specific ring size and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c20-14-19(10-6-1-2-7-11-19)23-17(24)13-25-18-21-12-16(22-18)15-8-4-3-5-9-15/h3-5,8-9,12H,1-2,6-7,10-11,13H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOJRZSUYRUZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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